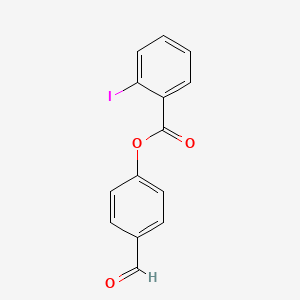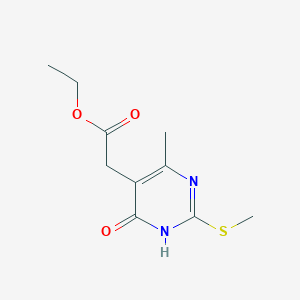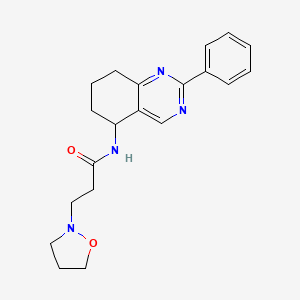![molecular formula C18H16N6O2 B6080233 4-[(E)-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B6080233.png)
4-[(E)-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to act as iron chelators .
準備方法
The synthesis of 4-[(E)-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol typically involves a multi-step process. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include iron chelators, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-[(E)-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role in cellular respiration and DNA/RNA synthesis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
The compound exerts its effects primarily through iron chelation. It binds selectively to ferrous ions, which can inhibit the proliferation of cancer cells by depriving them of the essential iron required for their growth . This mechanism involves the induction of apoptosis via the mitochondrial pathway, as evidenced by the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
類似化合物との比較
Similar compounds include other triazinoindole derivatives such as:
Deferoxamine: A hexadentate iron chelator with significant anticancer activity.
Deferasirox: A tridentate iron chelator used in the treatment of iron overload syndromes.
What sets 4-[(E)-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol apart is its selective binding to ferrous ions and its lower cytotoxicity against normal cells compared to other iron chelators .
特性
IUPAC Name |
4-[(E)-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-2-10-3-6-14-13(7-10)16-17(20-14)21-18(24-22-16)23-19-9-11-4-5-12(25)8-15(11)26/h3-9,25-26H,2H2,1H3,(H2,20,21,23,24)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZJENFLNKIQJL-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=C(C=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=C(C=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(butanoylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B6080153.png)
![N-[4-({[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B6080155.png)
![4-[[4-[(3,4-difluorophenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenol](/img/structure/B6080163.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B6080173.png)
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6080192.png)
![1-{5-[(ethylamino)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6080200.png)


![ethyl (5Z)-5-[(4-ethylphenyl)methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate](/img/structure/B6080223.png)
![2-(3-methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6080236.png)

![1H-imidazo[4,5-g]quinoxaline](/img/structure/B6080251.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6080253.png)
![N-(3-pyridinylmethyl)-3-{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinyl}propanamide](/img/structure/B6080257.png)
